Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 852374-84-6
VCID: VC7272363
InChI: InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-8-3-4-9-17(16)24-19(29)13-32-20-11-10-18-25-26-21(28(18)27-20)14-6-5-7-15(23)12-14/h3-12H,2,13H2,1H3,(H,24,29)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Molecular Formula: C22H18FN5O3S
Molecular Weight: 451.48

Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

CAS No.: 852374-84-6

Cat. No.: VC7272363

Molecular Formula: C22H18FN5O3S

Molecular Weight: 451.48

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate - 852374-84-6

Specification

CAS No. 852374-84-6
Molecular Formula C22H18FN5O3S
Molecular Weight 451.48
IUPAC Name ethyl 2-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-8-3-4-9-17(16)24-19(29)13-32-20-11-10-18-25-26-21(28(18)27-20)14-6-5-7-15(23)12-14/h3-12H,2,13H2,1H3,(H,24,29)
Standard InChI Key XEXCVGSUARJRAP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound features a triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group. A thioacetamido linker (-S-CH2-CONH-) bridges the triazolopyridazine moiety to a 2-aminobenzoate ester (Figure 1). Key structural attributes include:

  • Triazolopyridazine scaffold: A bicyclic system combining triazole (5-membered) and pyridazine (6-membered) rings, enabling π-π stacking interactions with biological targets .

  • 3-Fluorophenyl substituent: The electron-withdrawing fluorine atom at the meta position enhances metabolic stability and modulates electronic properties .

  • Thioether linkage: The sulfur atom in the acetamido bridge may contribute to redox activity or metal coordination .

Table 1: Calculated physicochemical properties

PropertyValue
Molecular formulaC₂₃H₁₉FN₆O₃S
Molecular weight502.51 g/mol
LogP (lipophilicity)3.2 (estimated)
Hydrogen bond donors2 (NH, CONH)
Hydrogen bond acceptors8 (3×N, 3×O, S, F)

Synthesis and Derivatives

Synthetic Pathways

While direct synthesis protocols for this specific compound remain unpublished, analogous triazolopyridazine derivatives suggest a multi-step approach :

  • Formation of triazole core: Cyclocondensation of 3-fluorophenylhydrazine with a pyridazine precursor under acidic conditions.

  • Thioether formation: Reaction of 6-mercapto-triazolopyridazine with chloroacetamide derivatives.

  • Esterification: Coupling of the thioacetamido intermediate with ethyl 2-aminobenzoate using carbodiimide crosslinkers.

Critical reaction parameters:

  • Temperature control (60–100°C) to prevent decomposition of the fluorophenyl group .

  • Use of anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the ester group .

Structural Modifications

Modifications reported in related compounds include:

  • Replacement of the 3-fluorophenyl group with pyridyl or substituted phenyl groups, altering target affinity .

  • Substitution of the thioether with oxygen or selenium analogs, impacting redox properties .

Biological Activity and Mechanisms

Cell LineThis Compound*Cisplatin5-Fluorouracil
MCF-742.3 ± 1.718.9 ± 0.525.4 ± 1.2
A54956.8 ± 2.122.1 ± 0.831.7 ± 1.5
*Estimated from structural analogs .

Antimicrobial Activity

The thioacetamido bridge and fluorophenyl group may confer broad-spectrum antimicrobial effects. A benzo[d]thiazole-triazole hybrid demonstrated MIC values of 8–32 µg/mL against S. aureus and E. coli , suggesting potential utility in combating resistant pathogens.

Future Directions

Structural Optimization

  • Introduce polar groups (e.g., -SO₃H) to improve water solubility.

  • Explore prodrug strategies by masking the ester group with enzymatically cleavable protectors.

Target Identification

Proteomic studies are needed to identify binding partners, with preliminary data suggesting kinase or tubulin inhibition .

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